

Cross-validation of experimental results involving 2-Chloro-5-isobutoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-isobutoxyphenylboronic acid

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Comparative Analysis of 2-Chloro-5-isobutoxyphenylboronic Acid in Synthetic Chemistry

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex molecules. This guide provides a comparative overview of **2-Chloro-5-isobutoxyphenylboronic acid**, primarily focusing on its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

While direct experimental data for **2-Chloro-5-isobutoxyphenylboronic acid** is limited in publicly available literature, this guide draws comparisons with structurally related boronic acids to provide insights into its potential reactivity and applications.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.^[1] The reaction's efficiency is

influenced by factors such as the nature of the substituents on both coupling partners, the catalyst system, the base, and the solvent used.[2][3]

The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > OTf >> Cl. [4] The presence of a chlorine atom on the boronic acid's phenyl ring, as in **2-Chloro-5-isobutoxyphenylboronic acid**, introduces an additional reactive site. However, the carbon-chlorine bond is typically less reactive than carbon-bromine or carbon-iodine bonds, often requiring more active catalyst systems or harsher reaction conditions to achieve coupling at the chloro position.[4][5]

The isobutoxy group at the 5-position is an electron-donating group, which can influence the electronic properties of the boronic acid and its reactivity in cross-coupling reactions.

Comparison with Alternative Boronic Acids

A variety of substituted phenylboronic acids are commercially available and used in organic synthesis. The choice of a specific boronic acid is dictated by the desired final structure of the target molecule. Alternatives to **2-Chloro-5-isobutoxyphenylboronic acid** include other halogenated or alkoxyated phenylboronic acids. For instance, 2-Chloro-5-(trifluoromethyl)phenylboronic acid and 2-Chloro-5-nitrophenylboronic acid pinacol ester are other examples of 2-chloro-5-substituted phenylboronic acids used in synthesis.[6][7] The electron-withdrawing nature of the trifluoromethyl or nitro groups in these alternatives can significantly alter their reactivity compared to the electron-donating isobutoxy group.

Potential Biological Activity

While specific biological data for **2-Chloro-5-isobutoxyphenylboronic acid** is not readily available, other substituted phenylboronic acid derivatives have shown biological activity. For example, 2-chloro-5-trifluoromethoxybenzeneboronic acid has demonstrated antifungal activity. [8] This suggests that the **2-Chloro-5-isobutoxyphenylboronic acid** scaffold could potentially serve as a basis for the development of biologically active compounds.

Experimental Protocols

Detailed experimental protocols for reactions involving **2-Chloro-5-isobutoxyphenylboronic acid** are not explicitly found in the searched literature. However, a general protocol for a

Suzuki-Miyaura coupling reaction is provided below, which can be adapted for specific substrates.

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of an aryl halide with a phenylboronic acid.^[4]

Materials:

- Aryl halide (1.0 equiv)
- Phenylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
- Ligand (if required, e.g., PPh₃, SPhos)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
- Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)

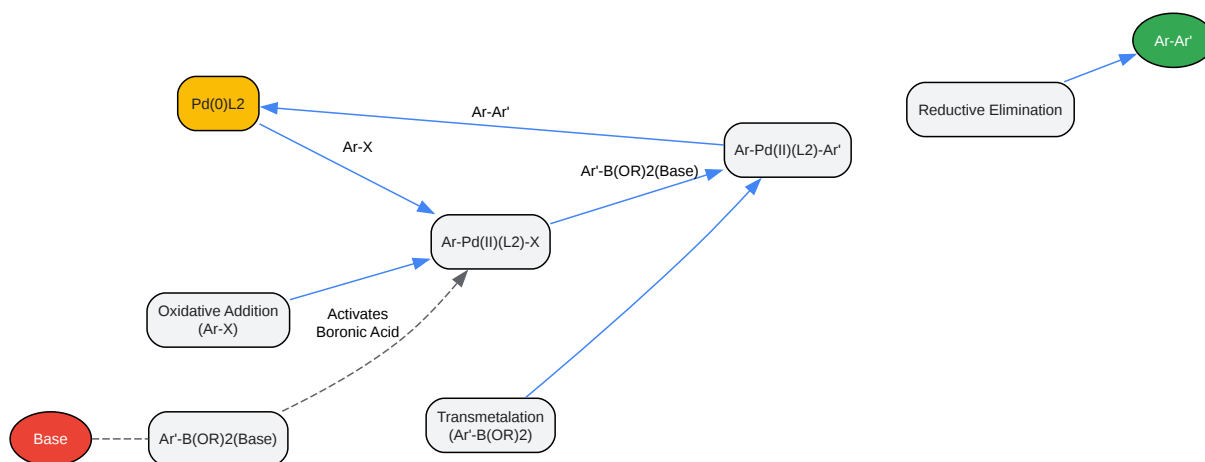
Procedure:

- In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, phenylboronic acid, palladium catalyst, ligand (if used), and base.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.^[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In conclusion, while specific performance data for **2-Chloro-5-isobutoxyphenylboronic acid** remains elusive in the surveyed literature, its structural features suggest it is a viable substrate for Suzuki-Miyaura cross-coupling reactions. Researchers can utilize the general protocols and understanding of substituent effects outlined in this guide as a starting point for their synthetic endeavors, with the caveat that optimization of reaction conditions will likely be necessary.

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